molecular formula C19H23ClN2O4 B12734079 Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride CAS No. 75616-55-6

Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride

Cat. No.: B12734079
CAS No.: 75616-55-6
M. Wt: 378.8 g/mol
InChI Key: YDWANMSVHJAASP-UHFFFAOYSA-N
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Description

Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a furobenzopyran ring system. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the complexity of the target molecule. Common synthetic routes may include:

    Condensation reactions: To form the furobenzopyran ring system.

    Amidation reactions: To introduce the acetamide group.

    Alkylation reactions: To attach the diethylamino group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:

    Catalysis: Using catalysts to increase reaction efficiency.

    Purification: Techniques such as recrystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To replace certain atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may introduce new functional groups.

Scientific Research Applications

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: For studying its effects on biological systems.

    Medicine: As a potential therapeutic agent.

    Industry: In the development of new materials or chemicals.

Mechanism of Action

The mechanism of action of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating enzyme activity.

    Receptors: Binding to receptors to modulate their function.

    Pathways: Affecting cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Acetamide derivatives: Compounds with similar acetamide groups.

    Furobenzopyran derivatives: Compounds with similar ring systems.

Uniqueness

The uniqueness of Acetamide, 2-diethylamino-N-(4,8-dimethyl-2-oxo-2H-furo(2,3-h)-1-benzopyran-9-yl)-, hydrochloride lies in its specific combination of functional groups and ring systems, which may confer unique biological or chemical properties.

Properties

CAS No.

75616-55-6

Molecular Formula

C19H23ClN2O4

Molecular Weight

378.8 g/mol

IUPAC Name

2-(diethylamino)-N-(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)acetamide;hydrochloride

InChI

InChI=1S/C19H22N2O4.ClH/c1-5-21(6-2)10-15(22)20-18-12(4)24-14-8-7-13-11(3)9-16(23)25-19(13)17(14)18;/h7-9H,5-6,10H2,1-4H3,(H,20,22);1H

InChI Key

YDWANMSVHJAASP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC(=O)NC1=C(OC2=C1C3=C(C=C2)C(=CC(=O)O3)C)C.Cl

Origin of Product

United States

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